8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a versatile chemical compound with a unique structure that offers a wide range of applications in various fields, including medicinal chemistry and materials science. This compound is known for its potential in scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,4,4-trimethylpentan-2-amine under specific conditions . The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide stands out due to its unique structural features and versatile applications. Its specific combination of functional groups and molecular configuration provides distinct chemical properties that make it valuable in various research and industrial contexts.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)13-10-12-8-7-9-14(23-6)15(12)24-17(13)22/h7-10H,11H2,1-6H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGFOYVUKMZSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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